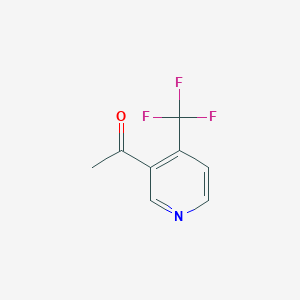

1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone

Description

1-(4-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS: 955997-27-0) is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring and an acetyl (-COCH₃) group at the 3-position. Its molecular formula is C₈H₆F₃NO, with a molecular weight of 189.13 g/mol. This compound is primarily utilized as a pharmaceutical intermediate in organic synthesis, particularly in medicinal chemistry for drug discovery .

Properties

IUPAC Name |

1-[4-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)6-4-12-3-2-7(6)8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFZUPPNZLYDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676419 | |

| Record name | 1-[4-(Trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955997-27-0 | |

| Record name | 1-[4-(Trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the fluorination of 3-pyridinecarboxylic acid to obtain 3-(trifluoromethyl)pyridine, followed by acylation to introduce the ethanone group . The reaction typically requires reagents such as trifluoromethyl iodide and a suitable base, under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination and acylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and various substituted pyridine derivatives.

Scientific Research Applications

The compound 1-(4-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS No. 955997-27-0) is a fluorinated organic compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview based on verified sources.

Pharmaceutical Intermediate

One of the primary applications of this compound is as a pharmaceutical intermediate. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in the development of novel therapeutics.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated its utility in synthesizing antiviral agents, particularly those targeting viral polymerases. The incorporation of the trifluoromethyl group has been shown to improve the efficacy and selectivity of these compounds against viral infections.

Agrochemical Development

The compound also plays a role in agrochemical formulations, particularly as an intermediate for developing herbicides and pesticides. The trifluoromethyl group contributes to the biological activity of these agents.

Case Study: Herbicide Efficacy

Research has indicated that derivatives of this compound exhibit enhanced herbicidal activity compared to non-fluorinated analogs. This is attributed to increased binding affinity to target enzymes involved in plant metabolism.

Material Science

In material science, this compound is explored for its potential use in creating fluorinated polymers and coatings that exhibit unique properties such as chemical resistance and thermal stability.

Case Study: Fluorinated Polymers

Studies have shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties and resistance to solvents, making them suitable for industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for antiviral agents | Improved efficacy and selectivity |

| Agrochemical | Herbicide development | Enhanced biological activity |

| Material Science | Fluorinated polymers | Increased chemical resistance |

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: 6-Trifluoromethyl vs. 4-Trifluoromethyl

- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS: 358780-14-0) differs by the placement of the -CF₃ group at the 6-position instead of the 4-position. Impact: The electronic effects of the -CF₃ group vary with position. The 6-position may alter steric interactions in binding pockets . Applications: Both isomers are used in pharmaceutical intermediates, but the 6-isomer is explicitly noted for applications in pesticide and dye intermediates .

Chlorinated Derivatives

- 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone (CAS: 1245915-41-6) introduces a chlorine atom at the 2-position. This modification may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors . Commercial Availability: Priced at ~$2776/5g (95% purity), it is costlier than non-chlorinated analogs, reflecting synthetic complexity .

Heterocyclic-Fused Derivatives

- 1-(8-(4-Chloro-3-(trifluoromethyl)phenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (Entry 3a, ): Structure: Combines imidazopyridine and -CF₃-phenyl moieties. Bioactivity: Exhibits moderate inhibition of snake venom phospholipase A2 (IC₅₀ = 110 µM), outperforming simpler analogs like 3c (IC₅₀ = 194 µM). This highlights the role of fused heterocycles in enhancing target engagement .

Piperazine-Containing Analogs

- (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO): Structure: Incorporates a piperazine ring and a -CF₃-phenyl group. Bioactivity: Inhibits Trypanosoma cruzi CYP51 (IC₅₀ ~0.5 µM), comparable to the antifungal drug posaconazole. The piperazine moiety likely improves solubility and pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

Key Data Table

Structural Influence on Properties

- Lipophilicity : The -CF₃ group enhances lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration in CNS-targeting drugs.

- Metabolic Stability : Fluorinated analogs resist oxidative metabolism, extending half-life in vivo .

- Solubility : Piperazine-containing derivatives (e.g., UDO) exhibit improved aqueous solubility due to basic nitrogen atoms .

Antiparasitic Activity

- UDO and UDD: These analogs inhibit T. cruzi CYP51 at nanomolar concentrations, demonstrating efficacy in Chagas disease models. Their binding modes, resolved via X-ray crystallography (PDB: 3ZG2, 3ZG3), show direct interactions with the enzyme’s heme cofactor .

Antiviral Potential

- Ethanone Derivatives in SARS-CoV-2: Compounds like 1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone (Entry 128, ) show promising binding to viral proteases (ΔG ~-9.5 kcal/mol), suggesting utility in COVID-19 drug design .

Biological Activity

1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone is a compound of interest due to its unique trifluoromethyl group and pyridine ring, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H6F3N

- Molecular Weight : 189.14 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown activity against various bacterial strains. In vitro studies have reported Minimum Inhibitory Concentrations (MIC) ranging from 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus, suggesting that this compound may possess comparable activity .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Anti-Parasitic Activity

In a study evaluating the efficacy of various compounds against Trypanosoma cruzi, a model for Chagas disease, derivatives similar to this compound were tested. The optimized compounds showed promising results in reducing parasitemia in mouse models, although they did not achieve complete cure . The pharmacokinetic profiles indicated that sustained exposure was crucial for effectiveness.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival.

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cell lysis in bacteria.

Study on Antimicrobial Efficacy

A recent study evaluated a series of pyridine derivatives, including those containing trifluoromethyl groups. The results demonstrated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications at the pyridine ring notably influenced antimicrobial potency .

Evaluation Against T. cruzi

In another investigation focused on anti-parasitic activity, a series of compounds derived from fenarimol were assessed for their ability to reduce T. cruzi infection in mice. Although this compound was not directly tested, its structural analogs provided insights into potential efficacy and pharmacodynamics necessary for developing effective treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.